molecular formula C17H16N4O4S B14947952 3-amino-4-(methoxymethyl)-6-methyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-4-(methoxymethyl)-6-methyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B14947952
M. Wt: 372.4 g/mol
InChI Key: FERUPVJMFRWOMZ-UHFFFAOYSA-N
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Description

3-amino-4-(methoxymethyl)-6-methyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(methoxymethyl)-6-methyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of thiophene derivatives with appropriate substituents. For instance, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid can yield thieno[2,3-b]pyridine derivatives . Another approach involves the use of β-keto amides, which are cyclized to form the desired thieno[2,3-b]pyridine structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the selection of appropriate solvents and catalysts is crucial to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(methoxymethyl)-6-methyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-amino-4-(methoxymethyl)-6-methyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-4-(methoxymethyl)-6-methyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-4-(methoxymethyl)-6-methyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H16N4O4S

Molecular Weight

372.4 g/mol

IUPAC Name

3-amino-4-(methoxymethyl)-6-methyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C17H16N4O4S/c1-9-7-10(8-25-2)13-14(18)15(26-17(13)19-9)16(22)20-11-3-5-12(6-4-11)21(23)24/h3-7H,8,18H2,1-2H3,(H,20,22)

InChI Key

FERUPVJMFRWOMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N)COC

Origin of Product

United States

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